1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea
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Overview
Description
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea is a synthetic organic compound that features a piperidine ring substituted with a fluorobenzoyl group and a dimethylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea typically involves the reaction of 4-fluorobenzoyl chloride with piperidine derivatives under controlled conditions. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the benzoyl chloride, forming an intermediate. This intermediate is then treated with dimethylurea to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with hydrophobic pockets in proteins, while the piperidine ring may facilitate binding through hydrogen bonding or ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Benzoylpiperidine: A structurally similar compound with potential pharmacological applications.
3-(Piperidin-4-yl)benzo[d]isoxazole: Another related compound with distinct biological activities.
Uniqueness
1-[1-(4-Fluorobenzoyl)piperidin-4-YL]-3,3-dimethylurea is unique due to the presence of both the fluorobenzoyl and dimethylurea groups, which confer specific chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[1-(4-fluorobenzoyl)piperidin-4-yl]-1,1-dimethylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c1-18(2)15(21)17-13-7-9-19(10-8-13)14(20)11-3-5-12(16)6-4-11/h3-6,13H,7-10H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUZNNBBELOWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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